

Application Notes and Protocols: Enhancing Peptide-Morpholino Oligonucleotide Activity with UNC2383

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Compound of Interest

Compound Name: UNC2383

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Introduction

Peptide-conjugated phosphorodiamidate morpholino oligonucleotides (PPMOs) are synthetic antisense agents that offer a promising therapeutic strategy for a variety of diseases by modulating gene expression.[1][2] Their unique morpholino backbone provides high stability and resistance to cellular enzymes.[3] PPMOs function through steric hindrance, either by blocking the translation of messenger RNA (mRNA) or by modifying pre-mRNA splicing to correct genetic defects.[3][4] The covalent linkage of a cell-penetrating peptide (CPP) to the morpholino oligomer enhances cellular uptake, a critical step for their therapeutic efficacy.[2][5][6]

Despite the improved delivery afforded by the peptide conjugate, a significant portion of internalized PPMOs can become trapped within endosomal compartments, limiting their access to cytosolic and nuclear targets.[7] To overcome this barrier, small molecules known as Oligonucleotide Enhancing Compounds (OECs) can be co-administered. **UNC2383** is one such OEC that has been shown to increase the permeability of endosomal membranes, thereby facilitating the release of oligonucleotides into the cytoplasm and nucleus.[7][8] This synergistic approach has been demonstrated to potentiate the effects of PPMOs, leading to enhanced therapeutic outcomes.[9][10]

These application notes provide a comprehensive overview of the co-administration of **UNC2383** with PPMOs, including quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize quantitative data from studies evaluating the co-administration of **UNC2383** and PPMOs.

Table 1: In Vitro Efficacy of **UNC2383** with PPMOs

Cell Line	PPMO Target & Concentration	UNC2383 Concentration	Outcome Measure	Result	Reference
HeLa Luc 705	SSO623 (100 nM)	0 - 10 μ M	Luciferase Induction (RLU)	Dose-dependent increase in luciferase activity with UNC2383.	[7]
HeLa EGFP654	PPMO654 (0.5 μ M)	10 μ M (UNC2383)	EGFP Expression	Significant enhancement of EGFP expression with co-administration.	[11]
NIH-3T3-MDR	anti-MDR1 ASO	10 μ M	Pgp Expression	Significant decrease in Pgp expression with combined treatment.	[12]
Huh7 mCherry-GAL9	N/A	1.25 - 10 μ M	mCherry-GAL9 Structures (Endosomal Rupture)	Induction of a large number of small mCherry-GAL9 structures.	[12]

Table 2: In Vivo Efficacy of **UNC2383** with PPMOs

Animal Model	PPMO & Dose	UNC2383 Dose	Tissue	Outcome Measure	Result	Reference
EGFP654 Transgenic Mice	PPMO654 (7.5 mg/kg)	5 mg/kg	Lung	Correctly spliced EGFP mRNA	Enhanced splice-correcting effect, increasing correctly spliced mRNA.	[12]
EGFP654 Transgenic Mice	SSO (dose not specified)	5 mg/kg	Liver, Kidney, Lung, Intestine	Correctly spliced EGFP mRNA & EGFP protein expression	Increased levels of correctly spliced mRNA and enhanced protein expression.	[7][12]

Table 3: Cytotoxicity of **UNC2383**

Cell Line	UNC2383 Concentration	Assay	Result	Reference
HeLa Luc705	> 10 μ M	Alamar Blue	Toxicity evident at concentrations above 10 μ M.	[7]
NIH-3T3-MDR	> 10 μ M	Alamar Blue	Toxicity evident at concentrations above 10 μ M.	[7]

Experimental Protocols

Protocol 1: In Vitro Evaluation of PPMO Efficacy Enhancement by **UNC2383**

This protocol is designed to assess the ability of **UNC2383** to enhance the splice-switching activity of a PPMO in a reporter cell line.

Materials:

- HeLa cells stably expressing a reporter gene with a splicing defect (e.g., HeLa EGFP654).
- Peptide-Morpholino Oligonucleotide (PPMO) targeting the aberrant splice site.
- **UNC2383** (or other OECs like UNC7938).
- Complete cell culture medium (e.g., DMEM + 10% FBS).
- Phosphate-Buffered Saline (PBS).
- 96-well plates.
- Fluorescence plate reader or flow cytometer for EGFP quantification.
- Cell viability assay reagent (e.g., Alamar Blue).

Procedure:

- **Cell Seeding:** Seed HeLa EGFP654 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Incubate overnight at 37°C and 5% CO₂.
- **PPMO and **UNC2383** Preparation:** Prepare stock solutions of the PPMO and **UNC2383** in a suitable solvent (e.g., sterile water or DMSO). Further dilute in complete cell culture medium to the desired final concentrations.
- **Treatment:**
 - **Sequential Administration:**

1. Aspirate the old medium from the cells and add fresh medium containing the desired concentration of PPMO. Incubate for a predetermined time (e.g., 16 hours).
 2. Rinse the cells with PBS.
 3. Add fresh medium containing the desired concentration of **UNC2383** and incubate for a shorter duration (e.g., 2 hours).^[7]
- Co-administration:
 1. Aspirate the old medium and add fresh medium containing both the PPMO and **UNC2383** at their final desired concentrations. Incubate for a specified period (e.g., 4-6 hours).^[11]
 - Incubation and Analysis:
 1. After the treatment period, rinse the cells twice with PBS.
 2. Add fresh complete medium and incubate for an additional period to allow for reporter gene expression (e.g., 4-20 hours).
 3. Quantify EGFP expression using a fluorescence plate reader or flow cytometer.
 - Cytotoxicity Assessment: In parallel wells, assess cell viability using a standard assay like Alamar Blue to ensure the observed effects are not due to toxicity.^[7]
 - Controls: Include wells with untreated cells, cells treated with PPMO alone, cells treated with **UNC2383** alone, and cells treated with a mismatch (MM) control PPMO with and without **UNC2383**.

Protocol 2: In Vivo Evaluation of PPMO and **UNC2383** Co-administration

This protocol outlines a general procedure for assessing the in vivo efficacy of co-administering a PPMO and **UNC2383** in a transgenic mouse model.

Materials:

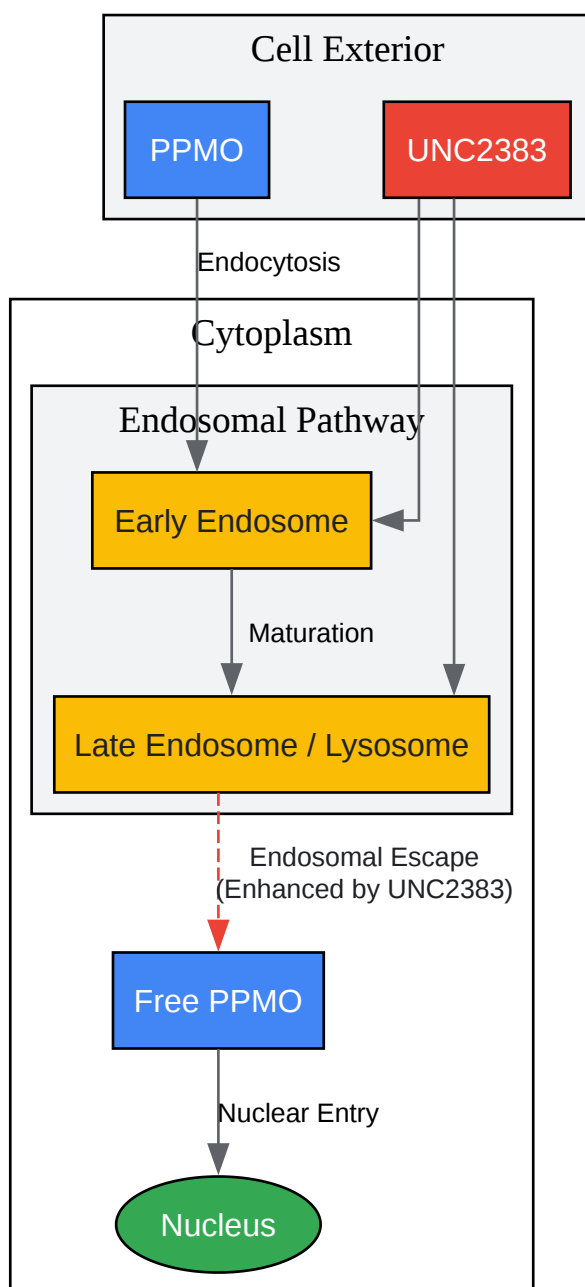
- Transgenic mouse model with a reporter gene containing a splicing defect (e.g., EGFP654 transgenic mice).
- PPMO targeting the aberrant splice site, formulated for in vivo use.
- **UNC2383** formulated for in vivo administration.
- Sterile saline or other appropriate vehicle for injections.
- Equipment for intravenous or intraperitoneal injections.
- Tissue homogenization and RNA extraction kits.
- Reagents and equipment for RT-qPCR analysis.

Procedure:

- Animal Acclimation: Acclimate the transgenic mice to the facility for at least one week before the experiment.
- Dosing Preparation: Prepare the PPMO and **UNC2383** solutions in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection).
- Administration:
 - Administer the PPMO to the mice at the desired dose (e.g., 7.5 mg/kg).[12]
 - Subsequently, administer **UNC2383** at the desired dose (e.g., 5 mg/kg).[12] The timing between administrations should be optimized based on the pharmacokinetics of the compounds.
- Tissue Collection: At a predetermined time point post-administration (e.g., 24-72 hours), humanely euthanize the mice and collect the target tissues (e.g., lung, liver, kidney, intestine).[7][12]
- RNA Extraction and Analysis:
 1. Homogenize the collected tissues and extract total RNA using a suitable kit.

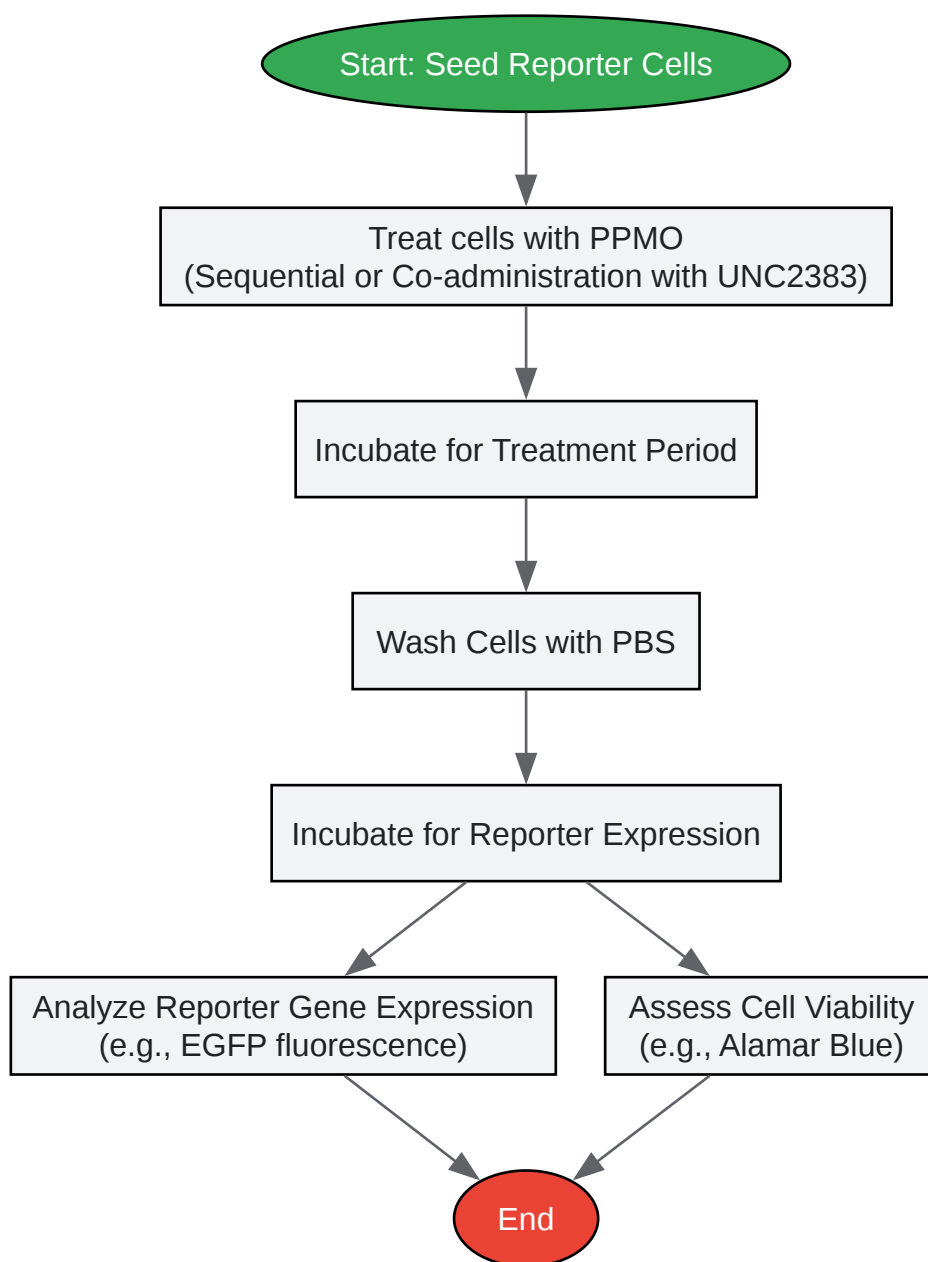
2. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of correctly spliced reporter gene mRNA. Use primers that specifically amplify the corrected transcript.
 3. Normalize the expression levels to a housekeeping gene.
- Protein Analysis (Optional): Homogenize a portion of the tissue for protein extraction and analyze the expression of the reporter protein (e.g., EGFP) by Western blotting or immunohistochemistry.
 - Toxicity Assessment: Monitor the animals for any signs of toxicity. Blood samples can be collected for clinical chemistry analysis to assess liver and kidney function.[\[11\]](#)
 - Controls: Include a control group of mice receiving only the vehicle, a group receiving only the PPMO, and a group receiving only **UNC2383**.

Mandatory Visualizations



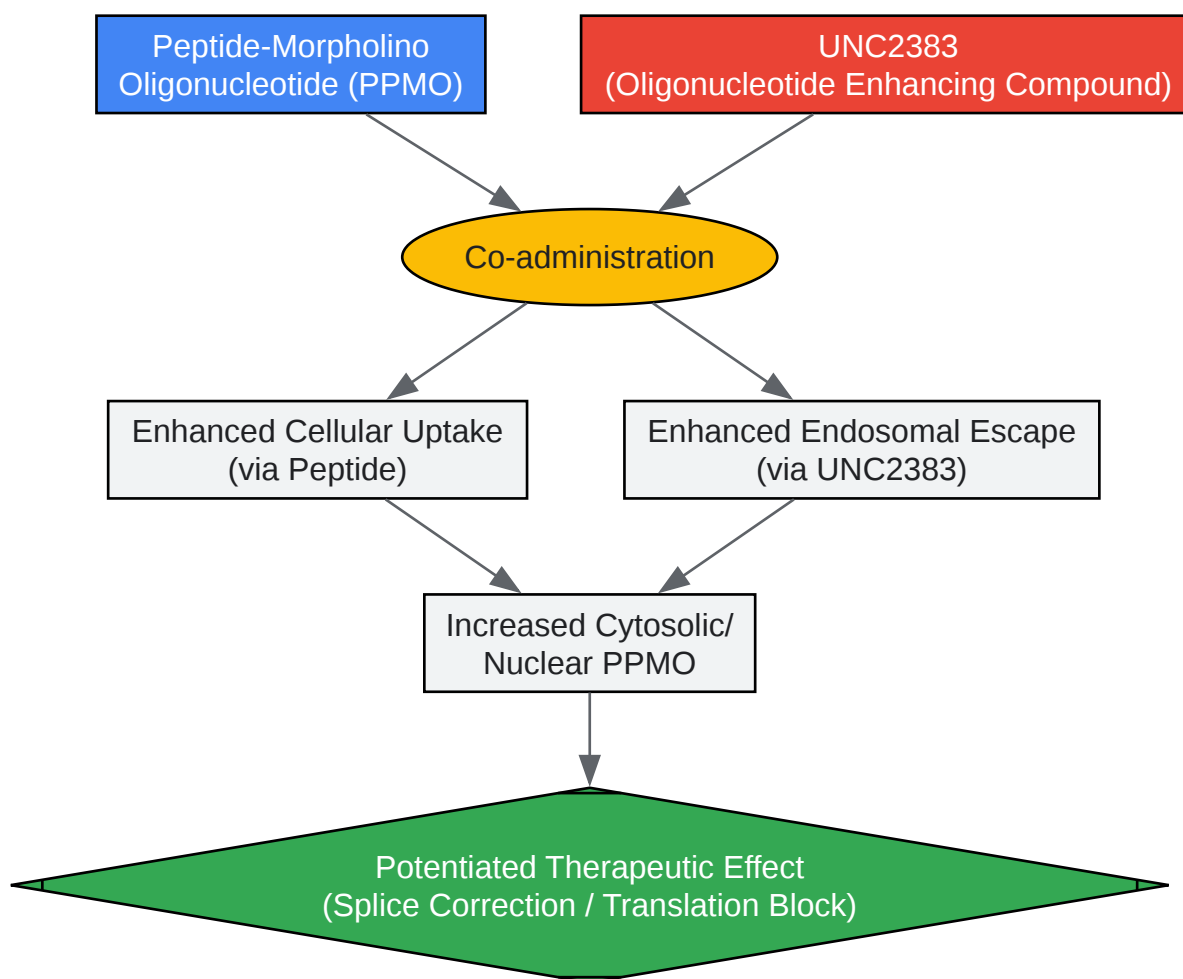
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Caption: Mechanism of **UNC2383**-enhanced PPMO delivery.



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Caption: In vitro experimental workflow for evaluating PPMO and **UNC2383**.



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Caption: Logical relationship of the combined therapeutic strategy.

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